7-Bromo-3-iodoquinoline-2-carboxylic acid
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Overview
Description
7-Bromo-3-iodoquinoline-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C10H5BrINO2 and a molecular weight of 377.96 g/mol . This compound is characterized by the presence of bromine and iodine atoms attached to a quinoline ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-iodoquinoline-2-carboxylic acid typically involves multi-step reactions starting from commercially available quinoline derivatives. One common method includes the bromination and iodination of quinoline-2-carboxylic acid. The reaction conditions often involve the use of bromine and iodine reagents in the presence of suitable catalysts and solvents to achieve the desired substitution on the quinoline ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the process would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-iodoquinoline-2-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The quinoline ring and carboxylic acid group can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium bromide (KBr) in the presence of a suitable solvent.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or stannanes as coupling partners.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted quinoline derivatives.
Scientific Research Applications
7-Bromo-3-iodoquinoline-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of novel materials and as an intermediate in the production of fine chemicals
Mechanism of Action
The mechanism of action of 7-Bromo-3-iodoquinoline-2-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of halogen atoms and the carboxylic acid group may influence its binding affinity and reactivity with biological molecules, potentially affecting enzyme activity, protein interactions, and cellular processes .
Comparison with Similar Compounds
Similar Compounds
7-Bromoquinoline-2-carboxylic acid: Lacks the iodine atom, making it less reactive in certain coupling reactions.
3-Iodoquinoline-2-carboxylic acid: Lacks the bromine atom, which may affect its chemical properties and reactivity.
7-Chloro-3-iodoquinoline-2-carboxylic acid: Substitution of bromine with chlorine, which may alter its reactivity and biological activity.
Properties
Molecular Formula |
C10H5BrINO2 |
---|---|
Molecular Weight |
377.96 g/mol |
IUPAC Name |
7-bromo-3-iodoquinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H5BrINO2/c11-6-2-1-5-3-7(12)9(10(14)15)13-8(5)4-6/h1-4H,(H,14,15) |
InChI Key |
FDTVFZGQLKQSRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC(=C(C=C21)I)C(=O)O)Br |
Origin of Product |
United States |
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